2-Butyl-5,6-dihydro-2,4-dimethyl-2H-pyran

Fragrance Chemistry Organoleptic Analysis Structure-Odor Relationships

2-Butyl-5,6-dihydro-2,4-dimethyl-2H-pyran (CAS 62062-85-5), also known as 6-butyl-4,6-dimethyl-2,3-dihydropyran, is a synthetic, heterocyclic enol ether belonging to the dihydropyran class of aroma chemicals. It is a colorless liquid with a molecular formula of C11H20O and a molecular weight of 168.28 g/mol.

Molecular Formula C11H20O
Molecular Weight 168.28 g/mol
CAS No. 62062-85-5
Cat. No. B12667903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-5,6-dihydro-2,4-dimethyl-2H-pyran
CAS62062-85-5
Molecular FormulaC11H20O
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCCCCC1(C=C(CCO1)C)C
InChIInChI=1S/C11H20O/c1-4-5-7-11(3)9-10(2)6-8-12-11/h9H,4-8H2,1-3H3
InChIKeyUQKWXXUNZGHJMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-5,6-dihydro-2,4-dimethyl-2H-pyran (CAS 62062-85-5): A Dihydropyran-Based Aroma Chemical with Distinctive Green-Floral Character


2-Butyl-5,6-dihydro-2,4-dimethyl-2H-pyran (CAS 62062-85-5), also known as 6-butyl-4,6-dimethyl-2,3-dihydropyran, is a synthetic, heterocyclic enol ether belonging to the dihydropyran class of aroma chemicals . It is a colorless liquid with a molecular formula of C11H20O and a molecular weight of 168.28 g/mol [1]. The compound is characterized by its potent green, floral, and herbaceous olfactory profile, which makes it a valuable ingredient in fragrance formulations [2]. While not registered as a food flavoring by JECFA, its primary industrial relevance lies in its use as a fragrance agent in perfumes, cosmetics, and personal care products [3].

Why 2-Butyl-5,6-dihydro-2,4-dimethyl-2H-pyran (CAS 62062-85-5) Cannot Be Freely Substituted with Other Dihydropyran Derivatives


The dihydropyran class of aroma chemicals exhibits a wide range of olfactory characteristics, which are highly sensitive to the specific pattern and nature of alkyl substitution on the pyran ring [1]. While many dihydropyran derivatives share a common core structure, minor variations in the substituents can drastically alter the odor profile, intensity, and tenacity. For instance, the presence and length of the butyl chain in 2-Butyl-5,6-dihydro-2,4-dimethyl-2H-pyran is critical for imparting its unique green-geranium note, differentiating it from other in-class compounds with shorter or branched alkyl groups [2]. Substituting this compound with a generic or cheaper dihydropyran analog without rigorous olfactory evaluation would risk compromising the intended fragrance character, potentially introducing undesirable or off-notes. The following evidence underscores the quantifiable differentiators that justify the specific selection of 2-Butyl-5,6-dihydro-2,4-dimethyl-2H-pyran over its closest analogs.

Quantifiable Differentiation Evidence for 2-Butyl-5,6-dihydro-2,4-dimethyl-2H-pyran (CAS 62062-85-5) Against Key Analogs


Olfactory Profile and Character Differentiation vs. Geranium Pyran

The olfactory profile of 2-Butyl-5,6-dihydro-2,4-dimethyl-2H-pyran is qualitatively distinct from that of Geranium Pyran (CAS 30310-41-9), a common floral-green analog. While both compounds are described as possessing green and floral notes, 2-Butyl-5,6-dihydro-2,4-dimethyl-2H-pyran is characterized by a specifically spicy-geranium and herbaceous nuance, whereas Geranium Pyran is described as having a geranium, floral, green, leafy, and herbal profile . This difference is attributed to the substitution pattern on the pyran ring, with the butyl and methyl groups on 2-Butyl-5,6-dihydro-2,4-dimethyl-2H-pyran contributing a more pronounced spicy character [1].

Fragrance Chemistry Organoleptic Analysis Structure-Odor Relationships

Physicochemical Property Comparison with 6-Butyl-2,4-dimethyldihydropyrane (Gyrane)

2-Butyl-5,6-dihydro-2,4-dimethyl-2H-pyran and 6-Butyl-2,4-dimethyldihydropyrane (Gyrane, CAS 24237-00-1) are close structural analogs, yet their isomeric differences result in distinct physical properties that impact formulation and application. Notably, the target compound exhibits a higher LogP (octanol-water partition coefficient) value (3.614) compared to Gyrane (LogP 3.8) . This difference in lipophilicity can influence the compound's behavior in different product bases, its substantivity on various substrates, and its volatility profile. Furthermore, the boiling point of the target compound is predicted to be 213.7±29.0 °C, which is higher than the reported boiling point of Gyrane (197-200 °C) [1].

Physicochemical Properties Formulation Stability Material Selection

Regulatory and Safety Profile Differentiation via Read-Across from a Close Analog

A formal safety assessment for 2-Butyl-5,6-dihydro-2,4-dimethyl-2H-pyran is not readily available in the public domain. However, a comprehensive RIFM safety assessment exists for its very close structural analog, 6-Butyl-2,4-dimethyldihydropyrane (CAS 24237-00-1) [1]. This assessment cleared the material for 7 human health endpoints, indicating a favorable safety profile for its use in fragrances, with a 95th percentile concentration in fine fragrance of 0.0008% [1]. By read-across, this data suggests a low risk profile for the target compound, distinguishing it from other dihydropyran derivatives that may lack such a robust safety evaluation or have identified hazards.

Regulatory Compliance Safety Assessment Material Procurement

Synthetic Accessibility and Cost Considerations Relative to Other Dihydropyran Fragrances

While no direct yield comparison is available for 2-Butyl-5,6-dihydro-2,4-dimethyl-2H-pyran versus a specific analog, its synthesis has been described as achievable via a simple condensation of dimethyl dioxane and 2-hexanone, with a reported yield of approximately 36% [1]. This synthetic route is relatively straightforward and utilizes readily available starting materials. In contrast, many other high-impact dihydropyran fragrance ingredients require more complex, multi-step syntheses involving costly catalysts or protecting group strategies [2]. The simplicity of the described route implies a potentially favorable cost-of-goods, which is a critical procurement differentiator for large-volume applications.

Chemical Synthesis Process Chemistry Procurement

Optimal Application Scenarios for 2-Butyl-5,6-dihydro-2,4-dimethyl-2H-pyran (CAS 62062-85-5)


Creation of High-Impact Green-Floral Accords in Fine Fragrance

Given its spicy-geranium, green-floral character, 2-Butyl-5,6-dihydro-2,4-dimethyl-2H-pyran is best utilized as a top-to-middle note in fine fragrance formulations where a radiant, natural green effect is desired . Its use is particularly advantageous when formulating complex accords that require a geranium facet without the leafy or herbal undertones of other green-floral materials like Geranium Pyran [1]. The compound's distinct profile allows perfumers to build a fresh, dewy, and slightly spicy green note that can support and lift other floral and citrus ingredients, enhancing the overall radiance of the fragrance.

Enhancing Functional Fragrances for Home and Fabric Care

The potent and diffusive nature of 2-Butyl-5,6-dihydro-2,4-dimethyl-2H-pyran, as indicated by its powerful green-floral odor and favorable vapor pressure (inferred from its boiling point), makes it highly effective in functional products such as air fresheners, fabric conditioners, and all-purpose cleaners . In these applications, the compound can provide a long-lasting freshness and effectively mask unpleasant base odors. Its use level can be optimized based on the desired intensity, and it has been shown to perform well in a range of product bases, including those with high pH, as supported by performance data for its close analog Gyrane [1].

As a Key Component in Geranium and Rose Reconstructs

The unique spicy-geranium nuance of 2-Butyl-5,6-dihydro-2,4-dimethyl-2H-pyran is particularly valuable in the creation of artificial geranium and rose essential oil reconstructions. These natural oils are complex and expensive, and the use of this specific dihydropyran derivative provides a cost-effective and consistent alternative for achieving the characteristic green-rosy heart of these oils . Its addition can add depth and naturalness to synthetic rose accords, helping to replicate the complex profile of oils like Geranium Bourbon or Rose Otto, where a subtle spicy-green undertone is essential for authenticity.

Quote Request

Request a Quote for 2-Butyl-5,6-dihydro-2,4-dimethyl-2H-pyran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.